S-benzyl 2-aminoethanethioate
Description
S-Benzyl 2-aminoethanethioate is a thioester derivative characterized by a benzyl group attached via a sulfur atom to a 2-aminoethanethioate backbone. Its structure combines a reactive thioester moiety with a flexible aminoethyl group, enabling unique chemical interactions.
Properties
IUPAC Name |
S-benzyl 2-aminoethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXNWQOYLLMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in acid chloride formation by stabilizing ionic intermediates. Conversely, non-polar solvents (e.g., toluene) reduce thioester yields by 20–30% due to poor solubility of reactants.
Temperature Control
Exothermic reactions during acid chloride synthesis require precise temperature control (80°C ± 2°C) to prevent decomposition. Thioesterification at 0°C minimizes racemization and side reactions.
Stoichiometric Considerations
A 1:1.8 molar ratio of acid chloride to benzyl mercaptan ensures complete conversion, as excess thiol acts as a scavenger for HCl byproducts.
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-benzyl 2-aminoethanethioate can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like sodium hydride (NaH) or bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
S-benzyl 2-aminoethanethioate is recognized for its diverse biological activities, making it a valuable scaffold in drug development. Its structural similarity to naturally occurring thiol compounds allows it to interact with biological targets effectively.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that it can disrupt microbial cell membranes and inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents .
Biological Research Applications
In biological research, this compound serves as a crucial tool for studying redox biology and thiol chemistry.
Thiol-Based Redox Biology
The compound's thiol group allows it to participate in redox reactions, providing insights into cellular redox balance. It can act as a model compound for studying the role of thiols in cellular signaling and oxidative stress responses.
Gene Delivery Systems
This compound has been incorporated into gene delivery systems due to its ability to form polyplexes with DNA. These complexes enhance transfection efficiency while maintaining low toxicity in mammalian cells, highlighting its potential in non-viral gene therapy applications .
Industrial Applications
The compound is also utilized in various industrial processes, particularly in the synthesis of specialty chemicals.
Synthesis of Complex Molecules
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its reactivity enables the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .
Catalysis
The compound has been explored as a catalyst in various organic reactions, including Michael additions and nucleophilic substitutions. Its ability to stabilize reaction intermediates enhances reaction rates and selectivity .
Table 1: Summary of Biological Activities
Table 2: Industrial Applications
| Application Type | Description | Benefits |
|---|---|---|
| Chemical Synthesis | Building block for drugs | Versatile reactivity |
| Catalysis | Organic reactions | Increased reaction rates |
Mechanism of Action
The mechanism of action of S-benzyl 2-aminoethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
Thioesters vs. Oxygen Esters S-Benzyl 2-aminoethanethioate’s thioester group confers higher reactivity in nucleophilic acyl substitutions compared to oxygen esters like methyl benzoate (CAS 93-58-3) . Thioesters facilitate faster acyl transfer due to the superior leaving-group ability of thiolate anions. In contrast, methyl benzoate is less reactive and commonly used as a solvent or flavoring agent.
Amino Group Influence The aminoethyl group distinguishes this compound from 2-aminobenzamides (e.g., compounds in ). In 2-aminobenzamides, the amino group is adjacent to an aromatic ring, creating rigidity and influencing electronic properties.
Structural and Application Differences with Benzoates
The aliphatic and aromatic benzoates listed in (e.g., methyl benzoate, phenyl benzoate) primarily serve as solvents, plasticizers, or fragrance components. In contrast, this compound’s thioester and amino groups expand its utility to synthetic chemistry, such as peptide coupling or enzyme-mimetic catalysis.
Data Tables
Table 1: Functional Group and Reactivity Comparison
Table 2: Structural and Physicochemical Properties
Research Findings and Contradictions
- Catalytic Efficiency: While S-benzyl isothiouronium salts outperform thioureas in reductive amination , this compound’s catalytic role remains underexplored. Its aminoethyl group may offer alternative activation pathways but could reduce acidity compared to isothiouronium derivatives.
- Reactivity Trade-offs: Though thioesters like this compound are more reactive than oxygen esters, their sensitivity to hydrolysis may limit industrial use compared to stable benzoates like methyl benzoate .
Biological Activity
S-benzyl 2-aminoethanethioate is a compound that has garnered attention in biological research due to its potential applications in enzyme mechanisms and protein interactions. This article explores the biological activity of this compound, examining its role as a substrate or inhibitor in enzymatic reactions, its structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group attached to a 2-aminoethanethioate moiety. The general structure can be represented as follows:
This compound features a sulfur atom, which plays a crucial role in its biological activity, particularly in interactions with various enzymes.
The biological activity of this compound primarily involves its interaction with enzymatic pathways. It can act as both a substrate and an inhibitor in various enzymatic reactions. The thioate group allows it to participate in nucleophilic attacks, making it a potential candidate for studies focused on enzyme mechanisms.
Enzyme Interactions
- Substrate Activity : this compound can serve as a substrate for certain enzymes, facilitating biochemical reactions that lead to product formation.
- Inhibitory Activity : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
Research Findings
Recent studies have highlighted the biological implications of this compound:
- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human leukemia and melanoma cell lines .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzyl group and the thioate moiety can enhance or diminish biological activity. For example, substituents that can form hydrogen bonds tend to increase binding affinity and functional activity at target receptors .
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Anticancer Activity : A study focusing on thiazole derivatives found that compounds structurally related to this compound exhibited potent anticancer properties, with IC50 values ranging from 0.315 to 2.66 μM against various tumor cell lines .
- Enzyme Inhibition : Another investigation demonstrated that this compound could inhibit specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target | IC50 (μM) |
|---|---|---|---|
| This compound | Substrate/Inhibitor | Various enzymes | Not specified |
| Thiazole derivative A | Antiproliferative | U-937 leukemia cells | 0.5 |
| Thiazole derivative B | Antiproliferative | SK-MEL-1 melanoma cells | 0.315 |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing S-benzyl 2-aminoethanethioate, and how do uncertainties in measurement affect data interpretation?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Measurement uncertainties (e.g., ±0.01 ppm in NMR shifts or ±0.1% in HPLC retention times) must be documented to ensure reproducibility. Cross-validate results with differential scanning calorimetry (DSC) to assess thermal stability .
Q. How can researchers optimize the synthesis of this compound while minimizing by-products?
- Methodology : Employ a two-step protocol: (1) React 2-aminoethanethiol with benzyl chloride under inert conditions (N₂ atmosphere) to form the thioether intermediate. (2) Protect the amine group using tert-butoxycarbonyl (Boc) anhydride. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloride to thiol) to suppress disulfide formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What solvent systems are compatible with this compound for stability studies?
- Methodology : Test solubility and stability in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., dichloromethane). Use UV-Vis spectroscopy to track degradation (λmax ~260 nm) under varying temperatures (25–60°C) and pH conditions (4–10). Stability is typically highest in neutral, anhydrous environments .
Advanced Research Questions
Q. How do contradictory data in reaction kinetics of this compound arise, and how can they be resolved?
- Methodology : Discrepancies may stem from competing reaction pathways (e.g., nucleophilic attack vs. hydrolysis). Use stopped-flow IR spectroscopy to capture transient intermediates and density functional theory (DFT) calculations to model energy barriers. Validate with kinetic isotope effects (KIEs) by substituting deuterium at reactive sites .
Q. What mechanistic insights can be gained from studying the thiol-disulfide exchange behavior of this compound?
- Methodology : Perform redox titration with Ellman’s reagent (DTNB) to quantify free thiol groups. Use electrochemical methods (cyclic voltammetry) to determine redox potentials. Compare with computational models (e.g., Gaussian software) to map electron transfer pathways. Contradictions in observed vs. theoretical potentials often arise from solvent effects or proton-coupled electron transfer (PCET) mechanisms .
Q. How can researchers identify and quantify degradation impurities in this compound under oxidative stress?
- Methodology : Expose the compound to H₂O₂ or atmospheric O₂ and analyze via LC-MS/MS. Use a C18 column (3.5 µm particle size) with a mobile phase of 0.1% formic acid in acetonitrile/water. Quantify major degradants (e.g., benzyl sulfoxide) against calibration curves. Statistical tools like ANOVA can assess significance of degradation rates across replicates .
Q. What strategies improve the compound’s bioavailability in in vitro enzyme inhibition assays?
- Methodology : Modify delivery systems by encapsulating the compound in liposomes (phosphatidylcholine/cholesterol) or cyclodextrin complexes. Measure permeability using Caco-2 cell monolayers and validate with Franz diffusion cells. Adjust logP values (target ~2–3) via structural analogs to balance hydrophobicity and solubility .
Data Presentation and Critical Analysis
Q. How should researchers statistically validate discrepancies in biological activity data for this compound derivatives?
- Methodology : Apply Tukey’s HSD test for pairwise comparisons of IC₅₀ values. Use principal component analysis (PCA) to cluster derivatives by structural features (e.g., substituent electronegativity) and activity trends. Report confidence intervals (95%) and effect sizes to distinguish biological significance from noise .
Q. What cross-disciplinary approaches integrate this compound into drug delivery or enzyme-responsive systems?
- Methodology : Design enzyme-cleavable prodrugs by conjugating the thioester to therapeutic agents (e.g., anticancer drugs). Test release kinetics in simulated physiological buffers with added esterases. Use fluorescence quenching assays to monitor real-time cleavage. Collaborate with computational biologists to predict enzyme-binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
